N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
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Overview
Description
Starting Materials: N-(3-methoxyphenyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-amine and 2-methylphenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate, using a solvent like dimethylformamide.
Product: N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
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Biology:
- Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
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Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
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Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials
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Formation of Triazoloquinoxaline Core:
Starting Materials: 2-aminobenzonitrile and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Product: 1H,2H-[1,2,4]triazolo[4,3-a]quinoxaline.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
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Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often in an organic solvent.
Products: Reduced forms of the compound, affecting the quinoxaline or phenyl groups.
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Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced, often requiring a catalyst.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in dichloromethane.
Major Products:
- Oxidized, reduced, or substituted derivatives of N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways.
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Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to cellular receptors, modulating their activity.
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Pathways Involved:
- Signal Transduction: Modulation of signaling pathways such as PI3K-AKT, MAPK, and HIF-1.
- Gene Expression: Influence on the expression of genes related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)-2-[4-(2-chlorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide.
- N-(3-methoxyphenyl)-2-[4-(2-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide.
Uniqueness:
- The presence of the methoxy group on the phenyl ring and the methyl group on the phenoxy ring provides unique chemical and biological properties.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-8-3-6-13-21(16)34-24-23-28-29(15-22(31)26-17-9-7-10-18(14-17)33-2)25(32)30(23)20-12-5-4-11-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKTVAWFOORZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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